molecular formula C16H14Br2N2S B2451160 (Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide CAS No. 1179443-37-8

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

Cat. No.: B2451160
CAS No.: 1179443-37-8
M. Wt: 426.17
InChI Key: IFSGNSFIIYOAIC-UHFFFAOYSA-N
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Description

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a useful research compound. Its molecular formula is C16H14Br2N2S and its molecular weight is 426.17. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound's crystal and molecular structure has been studied through X-ray diffraction and SEM analysis. It crystallizes in a triclinic form, providing insights into solid-state interactions and stabilization mechanisms (Köysal et al., 2015).

Synthesis and Analgesic Properties

Research has focused on synthesizing substances with potential analgesic properties related to the compound's family. The synthesis process and the structure-activity relationship of these compounds have been explored (Demchenko et al., 2018).

Antimicrobial Activity

Several studies have been conducted on derivatives of this compound class for their antimicrobial properties. These studies involve the synthesis of compounds and their testing against various bacterial and fungal strains (Güzeldemirci & Küçükbasmacı, 2010).

Biomedical Applications

The compound has been studied for various biomedical applications, particularly in the regulation of inflammatory diseases. Docking studies have shown its potential in this field (Ryzhkova et al., 2020).

Cardioprotective Activity

There is research indicating the cardioprotective properties of related derivatives. These studies involve the synthesis of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine derivatives and their effectiveness in protecting cardiac tissue (Demchenko et al., 2021).

Antifungal and Antibacterial Screening

Compounds in this family have been synthesized and screened for their antifungal and antibacterial activities. The screening results have shown varying degrees of effectiveness against different microbial strains (Bharti et al., 2010).

Antituberculosis Activity

Some derivatives have been evaluated for their antituberculosis activity against Mycobacterium tuberculosis. The findings have highlighted the potential of these compounds in treating tuberculosis (Ulusoy et al., 2002).

Tautomerism Studies

Research has also been conducted on the tautomerism in the crystal structure of related compounds, which is crucial for understanding their chemical behavior and properties (Li et al., 2014).

Properties

IUPAC Name

4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S.BrH/c1-11-5-7-14(8-6-11)18-16-19-15(10-20-16)12-3-2-4-13(17)9-12;/h2-10H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSGNSFIIYOAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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